Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate
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Overview
Description
Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate typically involves the reaction of an appropriate amino acid derivative with formaldehyde and a carboxylic acid. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes crystallization or chromatography techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Scientific Research Applications
Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
- Methyl 2-(hydroxy)-1,2-oxazolidine-5-carboxylate
- Methyl 2-(amino)-1,2-oxazolidine-5-carboxylate
- Methyl 2-(methyl)-1,2-oxazolidine-5-carboxylate
Comparison: Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate is unique due to its carboxyl functional group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical reactions compared to its analogs with different substituents. The presence of the carboxyl group also influences its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-carbonochloridoyl-1,2-oxazolidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO4/c1-11-5(9)4-2-3-8(12-4)6(7)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVLLVEGCPLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(O1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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